Casticin

Content Navigation

Researchers requiring reproducible antineoplastic or neuroprotective flavonoid probes often face low solubility and batch variability from crude extracts. Casticin offers a defined polymethoxylated flavone with precisely controlled purity and physicochemical properties. • >4-fold MCF-7 potency over quercetin; • 50% neuroprotection at 10 µM; • >50-fold aqueous solubility advantage, enabling low-DMSO HTS; • In stock for immediate global shipping.

CAS Number

Product Name

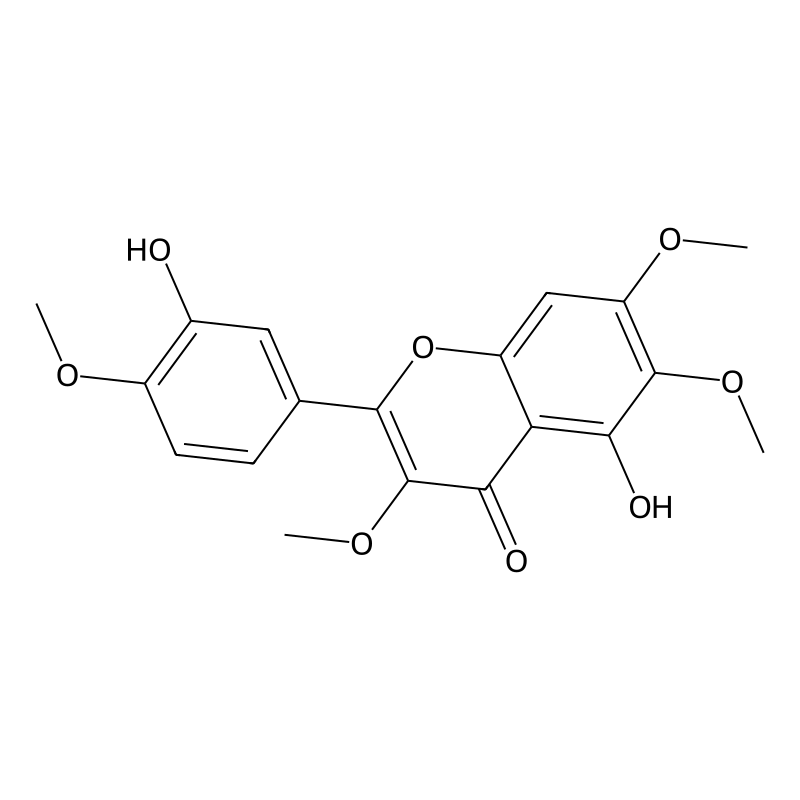

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Purity

Package Size

Casticin is a polymethoxylated flavone, a class of flavonoids characterized by multiple methoxy groups on the core phenylchromone structure. Primarily isolated from plants of the *Vitex* genus, such as *Vitex trifolia* and *Vitex agnus-castus*, it is distinguished from more common flavonoids by its specific methoxylation pattern. This structural feature is critical to its established biological activities, which include anti-inflammatory, neuroprotective, and antineoplastic effects. For procurement purposes, Casticin should be considered a distinct entity from other flavonoids due to its unique physicochemical properties and target-specific bioactivities that are not interchangeable with those of its structural analogs or crude plant extracts.

Research Fit

PI3K pathway inhibition study fit

Cell-model endpoint review (antimitotic / apoptosis)

Liver fibrosis model-response context (TGF-β/Smad)

References

- [1] Rasul, A., Zhao, B. J., Liu, J., Liu, B., Sun, J. X., Li, J., & Li, X. M. (2014). Molecular mechanisms of casticin action: an update on its antitumor functions. Asian Pacific journal of cancer prevention : APJCP, 15(21), 9049–9058.

- [2] Yeo, C. I., Lee, H., Lee, S., Kim, J., & Lim, S. (2020). An Overview of the Potential Antineoplastic Effects of Casticin. Cancers, 12(3), 707.

- [3] Gomes, N. G., de L, C., Dos Santos, A. C., de Almeida, S. C. X., & de Lemos, T. L. G. (2010). Effects of the flavonoid casticin from Brazilian Croton betulaster in cerebral cortical progenitors in vitro: direct and indirect action through astrocytes. Journal of neuroscience research, 88(2), 302–312.

- [4] Chan, E. W. C., Wong, S. K., & Chan, H. T. (2018). Casticin from Vitex species: a short review on its anticancer and anti-inflammatory properties. Journal of integrative medicine, 16(3), 147–152.

- [5] Iovine, R., D'Auria, R., Iannicelli, M., La Manna, S., & Marrasso, G. (2023). Casticin as potential anticancer agent: recent advancements in multi-mechanistic approaches. Frontiers in Pharmacology, 14, 1198642.

- [6] Ahmad, S. F., Ansari, M. A., Zoheir, K. M. A., Bakheet, S. A., Korashy, H. M., & Attia, S. M. (2019). Casticin-Induced Inhibition of Cell Growth and Survival Are Mediated through the Dual Modulation of Akt/mTOR Signaling Cascade. Biomolecules, 9(2), 81.

Substituting purified Casticin with other flavonoids or crude plant extracts is inadvisable for achieving reproducible, target-specific results. The number and position of methoxy groups, which distinguish Casticin from hydroxylated analogs like Quercetin, fundamentally alter its physicochemical properties, including a more than 50-fold increase in aqueous solubility. This directly impacts stock solution preparation, stability, and bioavailability in aqueous experimental systems. Furthermore, these structural differences result in significantly different potencies against specific biological targets; for instance, Casticin exhibits an over 4-fold higher cytotoxic potency against MCF-7 breast cancer cells compared to Quercetin. Using a crude *Vitex* extract introduces dozens of other bioactive compounds, such as artemetin and isovitexin, making it impossible to attribute observed effects to Casticin alone and preventing dose-response analysis for a single agent. For quantitative and mechanistic studies, the purity and defined structure of Casticin are essential.

Substitution Risk

References

- [1] Iovine, R., D'Auria, R., Iannicelli, M., La Manna, S., & Marrasso, G. (2023). Casticin as potential anticancer agent: recent advancements in multi-mechanistic approaches. Frontiers in Pharmacology, 14, 1198642.

- [2] An, Y., Zhai, X., Ma, Y., Zha, H., & Wang, G. (2018). Solubility and solution thermodynamic properties of quercetin and quercetin dihydrate in subcritical water. The Journal of Chemical Thermodynamics, 122, 117-123.

- [3] Ahmad, S. F., Ansari, M. A., Zoheir, K. M. A., Bakheet, S. A., Korashy, H. M., & Attia, S. M. (2019). Casticin-Induced Inhibition of Cell Growth and Survival Are Mediated through the Dual Modulation of Akt/mTOR Signaling Cascade. Biomolecules, 9(2), 81.

- [4] Maurya, A. K., & Vinayak, M. (2015). Quercetin Suppresses Twist to Induce Apoptosis in MCF-7 Breast Cancer Cells. Journal of cellular biochemistry, 116(8), 1666–1675.

- [5] Chan, E. W. C., Wong, S. K., & Chan, H. T. (2018). Casticin from Vitex species: a short review on its anticancer and anti-inflammatory properties. Journal of integrative medicine, 16(3), 147–152.

Aqueous Solubility Advantage

Casticin demonstrates markedly higher aqueous solubility compared to the common benchmark flavonoid, Quercetin. The structural methoxylation of Casticin enhances its solubility in water at 25°C to 120.7 mg/L, whereas Quercetin's solubility under the same conditions is approximately 2.15 mg/L. This represents a greater than 56-fold increase in aqueous solubility.

| Evidence Dimension | Aqueous Solubility at 25°C |

| Target Compound Data | 120.7 mg/L |

| Comparator Or Baseline | Quercetin: ~2.15 mg/L |

| Quantified Difference | >56-fold higher solubility |

| Conditions | Water at 25°C |

This significant difference in solubility simplifies stock solution preparation for in vitro assays, reduces reliance on organic solvents like DMSO, and improves the potential for formulation in aqueous-based delivery systems.

Cytotoxicity in ER+ Breast Cancer

In studies evaluating cytotoxicity against the MCF-7 human breast cancer cell line (estrogen receptor-positive), Casticin demonstrates significantly higher potency than the widely studied flavonoid, Quercetin. Casticin exhibited an IC50 value of 8.5 µM, while a comparable study reported an IC50 for Quercetin of 37 µM. This indicates that Casticin is over 4 times more potent in inhibiting the proliferation of MCF-7 cells.

| Evidence Dimension | IC50 (Cell Viability) |

| Target Compound Data | 8.5 µM |

| Comparator Or Baseline | Quercetin: 37 µM |

| Quantified Difference | >4.3-fold higher potency |

| Conditions | MCF-7 human breast cancer cell line |

For researchers investigating potential therapeutics for ER-positive breast cancer, procuring Casticin allows for the use of a more potent agent, enabling effective dose-response studies at lower, more specific concentrations than a common substitute like Quercetin.

In Vivo Anti-Inflammatory Activity

Casticin demonstrates potent in-vivo anti-inflammatory activity comparable to its co-isolated structural analog, Chrysosplenol D. In a croton oil-induced mouse ear edema model, topical application of Casticin at 1.5 µmol/cm² caused a 64.95% reduction in edema. Under the same conditions, Chrysosplenol D at 1.5 µmol/cm² caused a 65.89% reduction in edema, showing a statistically similar level of high efficacy.

| Evidence Dimension | Inhibition of Edema (%) |

| Target Compound Data | 64.95% at 1.5 µmol/cm² |

| Comparator Or Baseline | Chrysosplenol D: 65.89% at 1.5 µmol/cm² |

| Quantified Difference | Near-equivalent efficacy |

| Conditions | Croton oil-induced ear edema in ICR mice |

This evidence assures buyers that Casticin is a high-potency topical anti-inflammatory agent, on par with its closest natural analog, allowing procurement decisions to be based on other differentiating factors like solubility, cost, or performance in other specific assays.

Neuroprotective Activity

Casticin exerts a direct neuroprotective effect on rat cerebral cortex neurons in vitro. Treatment of neural progenitors with 10 µM Casticin resulted in a 50% decrease in neuronal death. This was accompanied by an approximately 20% increase in the population of neurons positive for the marker β-tubulin III, indicating enhanced survival and maturation. The study suggests this effect is direct and not mediated by changes in proliferation.

| Evidence Dimension | Reduction in Neuronal Death (%) |

| Target Compound Data | 50% reduction |

| Comparator Or Baseline | Untreated control |

| Quantified Difference | 50% reduction vs. control |

| Conditions | Rat cerebral cortex neural progenitors treated with 10 µM Casticin |

For researchers in neuroscience, this provides quantitative evidence of Casticin's specific, potent neuroprotective activity, justifying its selection for studies on neuronal survival and protection against neurodegenerative processes.

Anticancer High-Throughput Screening

The significantly higher aqueous solubility of Casticin compared to benchmark flavonoids like Quercetin makes it a preferred candidate for high-throughput screening (HTS) campaigns where minimizing DMSO concentration is critical to avoid solvent-induced artifacts. Its demonstrated high potency against cell lines like MCF-7 allows for effective screening at lower concentrations.

Neuronal Death Model Studies

Given its quantified ability to reduce neuronal death by 50% at a 10 µM concentration, Casticin is a justified choice for in-vitro models of neurodegeneration or excitotoxicity. Researchers can use it as a tool compound to study pathways involved in neuronal survival and protection.

Topical Anti-Inflammatory Development

Casticin's proven in-vivo efficacy in reducing topical inflammation, which is comparable to its close analog Chrysosplenol D, supports its use in developing and testing novel dermatological or cosmeceutical formulations. Its superior solubility may also offer advantages in creating stable, non-irritating aqueous gels or creams.

Mechanistic Studies in ER+ Breast Cancer

The greater than four-fold potency of Casticin over Quercetin in MCF-7 cells makes it a more suitable tool for elucidating specific molecular pathways (e.g., PI3K/Akt, FOXM1) without the confounding off-target effects that can occur at the higher concentrations required for less potent analogs.

Application Fit Matrix

References

- [1] Iovine, R., D'Auria, R., Iannicelli, M., La Manna, S., & Marrasso, G. (2023). Casticin as potential anticancer agent: recent advancements in multi-mechanistic approaches. Frontiers in Pharmacology, 14, 1198642.

- [2] An, Y., Zhai, X., Ma, Y., Zha, H., & Wang, G. (2018). Solubility and solution thermodynamic properties of quercetin and quercetin dihydrate in subcritical water. The Journal of Chemical Thermodynamics, 122, 117-123.

- [3] Ahmad, S. F., Ansari, M. A., Zoheir, K. M. A., Bakheet, S. A., Korashy, H. M., & Attia, S. M. (2019). Casticin-Induced Inhibition of Cell Growth and Survival Are Mediated through the Dual Modulation of Akt/mTOR Signaling Cascade. Biomolecules, 9(2), 81.

- [4] Gomes, N. G., de L, C., Dos Santos, A. C., de Almeida, S. C. X., & de Lemos, T. L. G. (2010). Effects of the flavonoid casticin from Brazilian Croton betulaster in cerebral cortical progenitors in vitro: direct and indirect action through astrocytes. Journal of neuroscience research, 88(2), 302–312.

- [5] Li, Y., Li, Z. R., Wang, J. M., Wang, Y., & Li, X. (2015). Flavonoids casticin and chrysosplenol D from Artemisia annua L. inhibit inflammation in vitro and in vivo. Immunologic research, 62(4), 347–355.

- [6] Jiang, L., Cao, X. C., Cao, J. G., & Li, X. M. (2013). Casticin induces breast cancer cell apoptosis by inhibiting the expression of forkhead box protein M1. Oncology reports, 30(2), 855–862.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Other CAS

Wikipedia

Use Classification

Explore Compound Types

O4Si-4